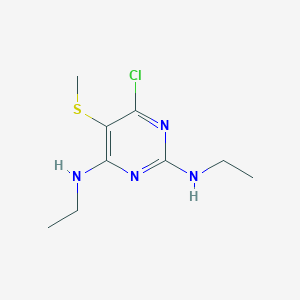
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes
Vorbereitungsmethoden
The synthesis of 6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dichloropyrimidine.
Substitution Reactions: The first step involves the substitution of one chlorine atom with a diethylamine group under basic conditions.
Thioether Formation: The second chlorine atom is then substituted with a methylsulfanyl group using a suitable thiol reagent.
Final Substitution: The final step involves the substitution of the remaining chlorine atom with another diethylamine group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chloro substituent, using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the diethylamine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The chloro and diethylamine groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-N~2~,N~4~-diethyl-5-(methylsulfanyl)pyrimidine-2,4-diamine can be compared with other pyrimidine derivatives such as:
2-Chloro-4,6-dimethylpyrimidine: Similar in structure but lacks the diethylamine and methylsulfanyl groups, leading to different chemical properties and applications.
6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine: Shares the chloro and diethylamine groups but has a triazine ring instead of a pyrimidine ring, resulting in different reactivity and uses.
Simazine: A triazine herbicide with similar substituents but used primarily in agriculture.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67274-42-4 |
|---|---|
Molekularformel |
C9H15ClN4S |
Molekulargewicht |
246.76 g/mol |
IUPAC-Name |
6-chloro-2-N,4-N-diethyl-5-methylsulfanylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H15ClN4S/c1-4-11-8-6(15-3)7(10)13-9(14-8)12-5-2/h4-5H2,1-3H3,(H2,11,12,13,14) |
InChI-Schlüssel |
VRWSRQMZDKCDRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C(=NC(=N1)NCC)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


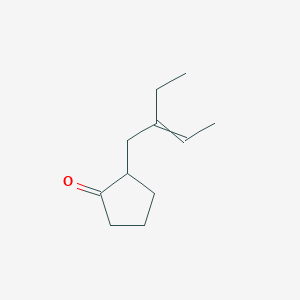

![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
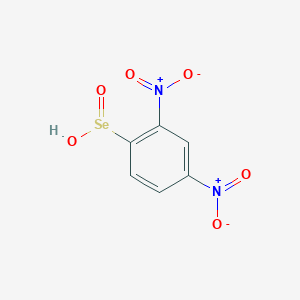
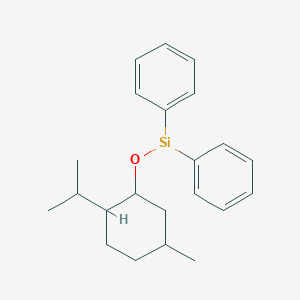


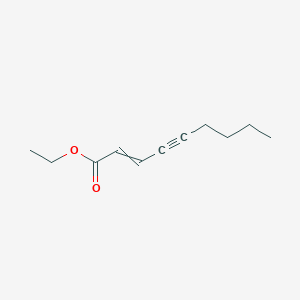
![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylgermyl)sulfanyl]methanamine](/img/structure/B14481965.png)
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

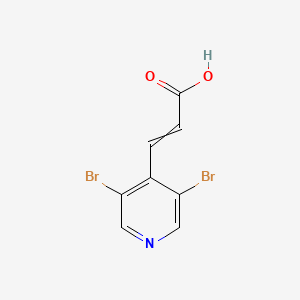
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)

